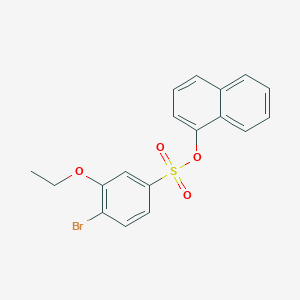![molecular formula C19H13F3N4O2S2 B12267797 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12267797.png)
4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that features a unique combination of heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving thiophene-2-carbaldehyde and trifluoromethyl ketone under acidic conditions.
Thioether Formation: The pyrimidine intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Acetylation: The resulting compound undergoes acetylation using acetic anhydride to form the acetylated intermediate.
Quinoxaline Ring Formation: The final step involves the cyclization of the acetylated intermediate with an appropriate diamine, such as o-phenylenediamine, under reflux conditions to form the tetrahydroquinoxalin-2-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the tetrahydroquinoxalin-2-one ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers study this compound to understand its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.
Industrial Applications: Its stability and reactivity make it useful in various industrial processes, including catalysis and the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound’s sulfanyl and trifluoromethyl groups can form strong interactions with enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
4-(2-{[4-(thiophen-2-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 4-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one imparts unique electronic properties, enhancing its potential interactions with biological targets and its stability under various conditions. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H13F3N4O2S2 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
4-[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C19H13F3N4O2S2/c20-19(21,22)15-8-12(14-6-3-7-29-14)24-18(25-15)30-10-17(28)26-9-16(27)23-11-4-1-2-5-13(11)26/h1-8H,9-10H2,(H,23,27) |
Clave InChI |
FZFMOVSIIULZRJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B12267718.png)
![4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12267727.png)
![5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole](/img/structure/B12267729.png)
![N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12267732.png)
![4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12267735.png)
![N-methyl-N-[1-(quinolin-4-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12267740.png)
![N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12267751.png)
![4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267760.png)
![5-ethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12267766.png)
![4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12267774.png)
![4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12267775.png)
![4-(6-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12267780.png)
![4-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267790.png)

